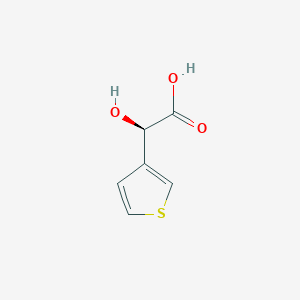

(R)-alpha-Hydroxythiophene-3-acetic acid

Overview

Description

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information about any interesting or unusual features of its structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

1. Immunostimulatory Activity

A study investigated the immunostimulatory activity of a chemical similar to (R)-alpha-Hydroxythiophene-3-acetic acid, focusing on its effects in tumorous and non-tumorous systems in mice. The chemical demonstrated increased primary and secondary anti-SRBC response and raised the GvH-inducing capacity of splenocytes. It also showed potent antimetastatic effects in the Lewis lung carcinoma system (Tagliabue et al., 1978).

2. Thiophene Chemistry Studies

Research on thiophene chemistry includes the synthesis and study of 3-hydroxythiophenes, relevant to (R)-alpha-Hydroxythiophene-3-acetic acid. These studies involve the preparation of various substituted thiophenes and their tautomeric structures, providing insights into the chemical behavior of such compounds (Jakobsen & Lawesson, 1965); (Jakobsen & Lawesson, 1967).

3. Enzymatic Resolution Studies

Studies have explored the enzymatic resolution of α-hydroxy acids, relevant to (R)-alpha-Hydroxythiophene-3-acetic acid. This includes the use of lipase for hydrolytic resolution of certain compounds and exploring increased catalyst productivity for enzymatic resolution processes (Wen, Ng, & Tsai, 2006); (Ma et al., 2014).

4. Stereoselective Synthesis Applications

The stereoselective synthesis of α-hydroxy-α-phenyl-α-(1-propyn-3-yl)acetic acid was developed to allow determination of the (R/S) conformation at this center, which is pertinent to the study of compounds similar to (R)-alpha-Hydroxythiophene-3-acetic acid (McPherson & Knapp, 1996).

5. Biosynthesis from Acetate

Research on the biosynthesis of (R)-3-hydroxybutyric acid from acetate in engineered Escherichia coli sheds light on potential biosynthetic pathways relevant to similar α-hydroxy acids, like (R)-alpha-Hydroxythiophene-3-acetic acid (Fei, Luo, Lai, & Wu, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid | |

CAS RN |

63075-39-8 | |

| Record name | 3-Thiopheneglycolic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)

![16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2424357.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2424359.png)

![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)

![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)

![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)